molecular formula C10H15N B14488760 2,6-Dimethyl-4-propylpyridine CAS No. 65061-78-1

2,6-Dimethyl-4-propylpyridine

Cat. No.: B14488760
CAS No.: 65061-78-1
M. Wt: 149.23 g/mol
InChI Key: NOGBHTFOBGKPOB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-propylpyridine is a substituted pyridine derivative of interest in chemical research and development. Compounds based on the 2,6-dimethylpyridine (2,6-lutidine) scaffold are utilized as building blocks in organic synthesis and are known to act as sterically hindered, non-nucleophilic bases due to the methyl groups adjacent to the nitrogen atom . The propyl substituent at the 4-position can modulate the compound's hydrophobicity and steric profile, which are key parameters in medicinal chemistry for fine-tuning the properties of drug-like molecules . Researchers are exploring similar pyridine derivatives for various applications. For instance, related dihydropyridine compounds are investigated as potential calcium channel blockers , and macrocyclic compounds incorporating substituted pyridine rings have shown promise as HIV entry inhibitors by selectively down-modulating cell-surface CD4 protein expression . The synthesis of such specialized pyridine derivatives often employs classic methods like the Hantzsch pyridine synthesis, which allows for the strategic incorporation of various alkyl substituents . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65061-78-1

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2,6-dimethyl-4-propylpyridine

InChI

InChI=1S/C10H15N/c1-4-5-10-6-8(2)11-9(3)7-10/h6-7H,4-5H2,1-3H3

InChI Key

NOGBHTFOBGKPOB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=C1)C)C

Origin of Product

United States

Mechanistic Elucidation of Chemical Transformations Involving 2,6 Dimethyl 4 Propylpyridine and Its Analogues

Reaction Pathways in Pyridine (B92270) Ring Formation and Aromatization

The synthesis of the pyridine core, a fundamental heterocyclic motif, can be achieved through various strategic pathways. Understanding the underlying mechanisms of these transformations is crucial for the rational design and synthesis of substituted pyridines like 2,6-dimethyl-4-propylpyridine.

Detailed Aza-6π-Electrocyclization Mechanisms in Pyridine Synthesis

A key process in the formation of the pyridine ring is the aza-6π-electrocyclization. This pericyclic reaction involves a 1-azatriene intermediate that undergoes a thermally or photochemically induced cyclization to form a dihydropyridine (B1217469), which then aromatizes to the final pyridine product.

The formation of pyridines from α,β-unsaturated oximes, for instance, proceeds through an initial palladium-catalyzed C–H activation to generate a 1-azatriene intermediate. This intermediate then undergoes a rapid aza-6π-electrocyclization followed by aromatization. rsc.org The reaction is often facilitated by a sterically hindered pyridine ligand. rsc.org Mechanistic studies suggest that this process is an electrophilic C–H alkenylation. rsc.org

Another approach involves a cascade aza-Wittig/6π-electrocyclization reaction. In this metal-free method, a vinyliminophosphorane reacts with a ketone to form an azatriene intermediate. acs.orgnih.gov This linear azatriene must then adopt a specific "cyclization-reactive" s-cis, s-cis conformation. acs.orgnih.gov This conformational change is often thermodynamically unfavorable and can be accessed under thermal conditions. acs.orgnih.gov The subsequent thermal 6π disrotatory electrocyclization yields an intermediate which, through a nih.govcapes.gov.br-hydride shift, leads to the final 1,6-dihydropyridine product. acs.orgnih.gov

The efficiency of the aza-6π-electrocyclization can be significantly influenced by the substituents on the 1-azatriene. For example, the presence of a C4-carbonyl group and a C6-olefin in the 1-azatriene has been shown to remarkably accelerate the reaction. slq.qld.gov.au This acceleration is attributed to a favorable orbital interaction between the Highest Occupied Molecular Orbital (HOMO) of the olefin and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene under a reverse electron demand scenario. slq.qld.gov.au

Reaction Type Key Intermediate Driving Force/Catalyst Final Product
Pd-catalyzed C–H activation1-AzatrienePd(OAc)₂, Sterically hindered pyridine ligandMulti-substituted pyridines
Aza-Wittig/6π-electrocyclizationAzatriene (s-cis, s-cis conformer)Thermal conditions1,6-Dihydropyridines
DBU-controlled 6π-azaelectrocyclizationN-vinyl-α,β-unsaturated nitronesDBU6-Alkyl pyridine N-oxides

Autoxidation Mechanisms in the Aromatization of Hantzsch Dihydropyridines

The Hantzsch synthesis is a classic method for producing dihydropyridines, which can then be aromatized to pyridines. The aromatization step often proceeds via an autoxidation mechanism, particularly in the presence of an acid catalyst.

In the presence of p-toluenesulfonic acid in acetic acid, Hantzsch 1,4-dihydropyridines can be aromatized in high yields. A plausible mechanism involves the formation of 1,4-dihydropyridin-4-yl-4-methylbenzenesulfonates as intermediates. researchgate.net For Hantzsch 1,4-dihydropyridines derived from alkyl aldehydes with one or more α-hydrogens, dealkylation products can be obtained through a proposed autoxidation mechanism. researchgate.net

The oxidation of Hantzsch 1,4-dihydropyridines can also be initiated by other oxidizing agents. For instance, reaction with nitric oxide (NO) is believed to proceed via hydrogen transfer from the N(1)-position to form an aminyl radical, which then undergoes homolytic cleavage to yield the aromatized pyridine. nih.gov In contrast, the reaction with N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS) is initiated by nitrosation to give an N-nitroso compound, which then undergoes two steps of homolytic cleavage. nih.gov

Electrogenerated superoxide (B77818) can also quantitatively oxidize Hantzsch dihydropyridines. nih.govuchile.cl This process is initiated by a proton transfer from the N1-position of the dihydropyridine ring to the superoxide, forming the corresponding dihydropyridine anion. nih.govuchile.cl This anionic species is more easily oxidized and undergoes further homogeneous oxidations to yield the final aromatized pyridine. nih.govuchile.cl

Oxidizing Agent/Catalyst Proposed Mechanism Key Intermediate(s)
p-Toluenesulfonic acid/Acetic acidAutoxidation1,4-Dihydropyridin-4-yl-4-methylbenzenesulfonate
Nitric Oxide (NO)Hydrogen transfer followed by homolytic cleavageAminyl radical
N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS)Nitrosation followed by homolytic cleavageN-nitroso compound
Electrogenerated SuperoxideProton transfer followed by oxidationDihydropyridine anion

Intramolecular Charge Transfer Phenomena and Dearomatization Processes

The electronic properties of the pyridine ring can be significantly altered through interactions with other molecules, leading to phenomena such as intramolecular charge transfer and dearomatization. These processes are fundamental to understanding the reactivity of pyridine derivatives.

Adduct Formation and Electron Transfer in Pyridine-Borane Systems

Pyridine and its derivatives can form adducts with boranes, acting as Lewis bases. This interaction can lead to significant intramolecular charge transfer and even dearomatization of the pyridine ring. The formation of a strong B–N bond in these adducts can result in stable dearomatized intermediates. rsc.org For example, novel borane (B79455) adducts with pyridine derivatives, Py·B₃H₇, have been synthesized where the coordination of B₃H₇ achieves efficient intramolecular charge transfer. rsc.org

The formation of these adducts enhances the dipole moments and second-order nonlinear optical coefficients. acs.org In some B ← N Lewis adducts, photochromism can be induced by intramolecular electron transfer upon exposure to UV light. rsc.org This process involves the transfer of an electron from a phenyl group of the borane to the pyrazine (B50134) moiety, forming a pyrazine radical. rsc.org The lowest unoccupied molecular orbital (LUMO) is typically located on the pyridine or pyrazine group, while the highest occupied molecular orbital (HOMO) is centered on the phenyl groups of the triphenylborane. rsc.org

The dearomatization of pyridines can also be achieved through catalytic processes. For instance, B(C₆F₅)₃-catalyzed transfer hydrogenation of 2,6-disubstituted pyridines can lead to the corresponding piperidines. nih.gov This reaction is thought to proceed through the formation of a borohydride (B1222165) salt of the activated pyridinium (B92312) ring, which is then reduced. nih.gov

Mechanisms of Ligand Coordination and Exchange in Transition Metal Complexes

This compound and its analogues can act as ligands in transition metal complexes. The coordination and exchange of these ligands are governed by a combination of electronic and steric factors.

Electronic and Steric Influences on Coordination Equilibria

The ability of a substituted pyridine to coordinate to a metal center is influenced by both the electronic properties of the substituents and steric hindrance. Electron-donating groups on the pyridine ring generally increase the electron density on the nitrogen atom, making it a better σ-donor and thus increasing the equilibrium constant for coordination. nih.gov Conversely, electron-withdrawing groups decrease the coordinating ability.

A Hammett plot for the coordination of meta- and para-substituted pyridines to methyltrioxorhenium (MTO) shows a reaction constant (ρ) of -2.6, indicating that electron-donating groups favor coordination. capes.gov.br For example, the binding constant of 4-picoline (a better donor) to MTO is significantly higher than that of pyridine itself. capes.gov.br

Steric effects, particularly from substituents at the 2- and 6-positions of the pyridine ring, can dramatically hinder coordination. capes.gov.brcam.ac.uk For instance, the sterically encumbered 2,6-di-tert-butyl-4-methylpyridine (B104953) has a very low binding constant to MTO. capes.gov.br Introducing substituents in the 6-position of tris-pyridyl aluminate anions has a large impact on their metal coordination characteristics. cam.ac.uk This steric influence can lead to the formation of unusual coordination geometries, such as a three-coordinate Li⁺ cation in the desolvated THF solvate of [EtAl(6-Me-2-py)₃Li•THF]. cam.ac.uk

Ligand exchange reactions in transition metal complexes can proceed through different mechanisms, including associative, dissociative, and interchange pathways. libretexts.org The specific mechanism is influenced by factors such as the nature of the metal center, the ligands involved, and the reaction conditions. For square-planar complexes, such as those of Pt(II), an associative mechanism is often observed. cbpbu.ac.in In octahedral complexes, a dissociative mechanism is more common. libretexts.org

Factor Influence on Coordination Example
Electronic Effects Electron-donating groups increase coordination strength.4-Picoline has a higher binding constant to MTO than pyridine. capes.gov.br
Electron-withdrawing groups decrease coordination strength.A Hammett plot for pyridine coordination to MTO has a negative ρ value. capes.gov.br
Steric Effects Bulky substituents, especially at the 2- and 6-positions, hinder coordination.2,6-Di-tert-butyl-4-methylpyridine shows very weak coordination to MTO. capes.gov.br
Can lead to unusual coordination geometries.Sterically constrained tris-pyridyl aluminate ligands can form monomeric complexes with three-coordinate Li⁺. cam.ac.uk

Kinetic Studies of Ligand Dissociation and Association

The dynamics of ligand exchange at a metal center are fundamental to understanding catalytic mechanisms. The rates of dissociation (k_off_) and association (k_on_) of ligands like this compound and its analogues dictate the availability of coordination sites on the metal catalyst for substrate binding and subsequent reaction steps. These kinetic parameters are highly sensitive to the steric and electronic properties of the pyridine ligand.

Recent advancements have utilized electrospray ionization mass spectrometry (ESI-MS) to quantify the solution equilibria and exchange kinetics of labile pyridine ligands on porphyrin cage complexes. rsc.orgrsc.orgnih.gov This method allows for the determination of dissociation rate constants (k₋₁) by monitoring the exchange with isotopically labeled ligands. rsc.org

Table 1: Kinetic Data for Pyridine Ligand Exchange on Various Metal Complexes This table presents kinetic and thermodynamic parameters for the exchange of pyridine and its analogues on different metal centers, illustrating the influence of the metal, its oxidation state, and ligand substituents.

ComplexExchanging LigandSolventTemp (°C)Rate Constant (k) (s⁻¹)Activation ParametersRef.
[Ru₃(μ₃-O)(μ-CH₃COO)₆(py)₃]⁺py-d₅CD₃CN553 × 10⁻⁵ΔH‡ = 123 ± 6 kJ/mol, ΔS‡ = +41 ± 19 J/K·mol oup.com
Ru₃(μ₃-O)(μ-CH₃COO)₆(py)₃py-d₅CD₃CN505.9 × 10⁻⁴ΔH‡ = 122 ± 14 kJ/mol, ΔS‡ = +69 ± 44 J/K·mol oup.com
Ru₃(μ₃-O)(μ-CH₃COO)₆(CO)(py)₂py-d₅CD₃CN553 × 10⁻⁵ΔH‡ = 126 ± 9 kJ/mol, ΔS‡ = +52 ± 27 J/K·mol oup.com
[Ru₂(μ-O)(μ-CH₃COO)₂(bpy)₂(py)₂]²⁺py-d₅CD₃CN25~10⁻⁶ - 10⁻⁵Not Reported researchgate.net

Catalytic Reaction Mechanisms Assisted by Pyridine Ligands

Proposed Catalytic Cycles in Cross-Coupling Reactions

Pyridine-based ligands, including analogues like this compound, are pivotal in many transition-metal-catalyzed cross-coupling reactions. Their role is often to stabilize the metal center, modulate its electronic properties, and facilitate key elementary steps such as oxidative addition and reductive elimination. nih.gov The steric bulk of ligands, such as the two methyl groups in this compound, can be particularly important for promoting the reductive elimination step to release the final product. nih.gov

In palladium-catalyzed reactions, a general catalytic cycle often begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, which is stabilized by pyridine or phosphine (B1218219) ligands. This forms a Pd(II) intermediate. This intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

For example, in the desulfinative cross-coupling of aryl bromides with pyridine-2-sulfinates, mechanistic studies have shown that the nature of the sulfinate reagent determines the catalyst's resting state and the turnover-limiting step. acs.org When the pyridine-sulfinate can form a strong N-Pd bond, a palladium complex containing the sulfinate ligand becomes the resting state. acs.org In other cases, the aryl bromide oxidative addition complex is the resting state, and transmetalation is turnover-limiting. acs.org

In some C-H functionalization reactions, the pyridine moiety of the substrate itself can act as a directing group. For instance, in the Rh(III)-catalyzed C-H functionalization of N-phenyl-2-aminopyridine, the pyridine nitrogen coordinates to the rhodium center, directing the C-H activation at the ortho-position of the phenyl ring to form a rhodacycle intermediate, which then proceeds through the catalytic cycle.

Table 2: Examples of Cross-Coupling Reactions Assisted by Pyridine-Type Ligands This table showcases various cross-coupling reactions where pyridine-containing ligands or substrates play a crucial mechanistic role.

Reaction TypeCatalyst SystemKey Mechanistic FeatureSubstratesRef.
Suzuki-MiyauraPd(OAc)₂ / SPhosLigand facilitates oxidative addition and reductive elimination.Potassium pyridine-2-trifluoroborates + Aryl halides nih.gov
Desulfinative CouplingPd(dba)₂ / XantphosPyridine-2-sulfinate coordinates to Pd, influencing the resting state.Aryl bromides + (Hetero)Aryl sulfinate salts acs.org
C3-Arylation of PyridinePd(OAc)₂ / 2,6-lutidineLigand promotes C-H activation at the C3 position.Pyridine + Aryl Halide nih.gov
C-N Cross-CouplingPd₂(dba)₃ / BiarylphosphineResting state is often a Pd-amido complex; ligand affects reductive elimination rate.Aryl halides + Amines mit.edu

Mechanistic Role of Pyridine in Epoxidation Catalysis

Pyridine derivatives, particularly pyridine N-oxides, play a significant and multifaceted role in metal-catalyzed epoxidation of olefins. Their function can range from being a simple axial ligand to an active participant in the oxidant delivery mechanism.

In the well-known Jacobsen asymmetric epoxidation, which uses a chiral manganese-salen complex, a pyridine N-oxide derivative like 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P₃NO) serves two critical functions. nih.gov First, it acts as an axial ligand that coordinates to the manganese center, stabilizing the catalyst. nih.gov Second, and more dynamically, it functions as a phase-transfer agent, transporting the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the catalyst and substrate reside. nih.gov This dramatically increases the rate of the turnover-limiting step, which is the oxidation of the manganese catalyst. nih.gov Without the pyridine N-oxide ligand, oxidation occurs slowly at the phase interface. nih.gov

Table 3: Effect of Pyridine-based Additives on Catalytic Oxidation This table demonstrates the impact of adding pyridine or its derivatives on the conversion and rate of various oxidation reactions.

ReactionCatalystSubstrateAdditiveConversion (%)Ref.
Thioanisole OxidationFe(PBI)₃₂ / PhI(OAc)₂ThioanisoleNone35.0 mdpi.com
Pyridine81.8 mdpi.com
Triphenylmethane HydroxylationFe(PBI)₃₂ / PhI(OAc)₂TriphenylmethaneNone24.1 mdpi.com
Pyridine37.1 mdpi.com
Jacobsen EpoxidationMn-salenIndeneNoneLow rate nih.gov
4-(3-phenylpropyl)pyridine N-oxideHigh rate (90% yield) nih.gov

Cooperative Catalysis Involving Palladium Complexes and Pyridine N-Oxides

A fascinating example of the intricate role of pyridine derivatives is found in the direct arylation of pyridine N-oxides (PyO) with aryl halides, catalyzed by a combination of Pd(OAc)₂ and a phosphine ligand like P(t-Bu)₃. berkeley.eduacs.org Initial proposals suggested a straightforward mechanism where a ligated arylpalladium acetate (B1210297) complex, (P(t-Bu)₃)Pd(Ar)(OAc), reacts directly with the pyridine N-oxide to cleave a C-H bond. acs.org

However, detailed mechanistic studies by the Hartwig group provided strong evidence against this direct pathway. berkeley.eduacs.org They demonstrated that the initially formed (P(t-Bu)₃)Pd(Ar)(OAc) complex does not react directly with pyridine N-oxide. acs.org Instead, this complex can decompose to form a cyclometalated palladium complex, [Pd(OAc)(t-Bu₂PCMe₂CH₂)]₂. berkeley.edu It is this cyclometalated species that serves as the true catalyst for the C-H activation of pyridine N-oxide. berkeley.eduacs.orgnih.gov

This leads to a cooperative catalytic system involving two distinct palladium centers that merge into two catalytic cycles. acs.orgnih.gov

Cycle 1 (C-H Activation): The cyclometalated palladium complex reacts with pyridine N-oxide in the rate-determining C-H cleavage step to form a 2-pyridyl oxide palladium intermediate. acs.org

Cycle 2 (Cross-Coupling): In parallel, the main Pd(0)/Pd(II) cycle generates the arylpalladium acetate complex from the aryl halide. The 2-pyridyl oxide group is then transferred from the cyclometalated intermediate to the arylpalladium complex. acs.org This new (P(t-Bu)₃)Pd(Ar)(2-pyridyl oxide) species then undergoes C-C bond-forming reductive elimination to yield the 2-arylpyridine oxide product and regenerate the Pd(0) catalyst. berkeley.eduacs.org

This mechanism is a notable example of cooperative catalysis where C-H activation occurs at one metal center, and the resulting fragment is functionalized after being transferred to a second, different metal center. berkeley.edu Kinetic evidence, such as the reaction rate's dependence on the concentration of the cyclometalated complex but not the arylpalladium acetate complex, strongly supports this dual-catalyst pathway. berkeley.eduacs.org

Coordination Chemistry and Ligand Design with 2,6 Dimethyl 4 Propylpyridine

Fundamental Principles of 2,6-Dimethyl-4-propylpyridine as a Ligand

The coordination behavior of this compound is primarily dictated by the interplay of steric and electronic factors arising from its substitution pattern.

Steric Hindrance from Alkyl Substituents and its Impact on Coordination

The presence of methyl groups at the 2 and 6 positions of the pyridine (B92270) ring introduces significant steric bulk around the nitrogen donor atom. This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. The bulky nature of these substituents can prevent the coordination of multiple ligands to a metal center, often favoring the formation of complexes with lower coordination numbers. acs.orgnih.gov This effect can be strategically employed in catalyst design, where controlling the number of coordinating ligands is essential for catalytic activity. For instance, in palladium-catalyzed olefinations, the use of sterically hindered 2,6-dialkylpyridines can lead to the formation of a singly bound ligand to the Pd(II) center, thereby allowing for substrate binding. acs.orgnih.gov The degree of steric repulsion between ligands can be so significant that it dictates the dissociation of a ligand in solution to form a different, more stable complex. acs.org

Lewis Basicity and σ-Donor Properties of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of donating electron density to a metal center to form a coordinate covalent bond. jscimedcentral.com This σ-donation is a fundamental aspect of its coordinating ability. The alkyl groups on the pyridine ring, specifically the methyl groups at the 2 and 6 positions and the propyl group at the 4-position, are electron-donating. These groups increase the electron density on the pyridine ring through an inductive effect (+I effect). stackexchange.com This enhanced electron density on the nitrogen atom increases its Lewis basicity, making this compound a stronger σ-donor compared to unsubstituted pyridine. stackexchange.comthieme-connect.com The basicity of substituted pyridines has been shown to correlate with their ability to form stable adducts with Lewis acids. thieme-connect.comrsc.org The pKa of 2,6-diisopropylpyridine, a structurally similar compound, is noted to be higher than that of pyridine, indicating increased basicity due to the alkyl substituents. vulcanchem.com This enhanced σ-donor capacity can lead to stronger metal-ligand bonds.

π-Acceptor Capabilities of the Pyridine Ring System

In addition to σ-donation, the pyridine ring system can also engage in π-backbonding, acting as a π-acceptor ligand. This involves the acceptance of electron density from the metal's d-orbitals into the π* antibonding orbitals of the pyridine ring. However, pyridine itself is generally considered a weak π-acceptor. jscimedcentral.comwikipedia.org The presence of electron-donating alkyl groups, such as those in this compound, further diminishes its π-acceptor capabilities. These groups increase the energy of the π* orbitals, making them less accessible for backbonding. While diimine-pyridine (DIP) ligands are recognized as good π-acceptors, the introduction of substituents on the pyridine ring generally has a smaller effect on the π-acceptor properties compared to modifications of the side arms. acs.orgresearchgate.netacs.org

Synthesis and Structural Characterization of Transition Metal Complexes

The unique steric and electronic properties of this compound have led to the synthesis of a variety of transition metal complexes with interesting structural features.

Formation of Mono- and Mixed-Ligand Complexes with Diverse Metal Ions

This compound can form both mono-ligand and mixed-ligand complexes with a range of transition metal ions. wikipedia.orgaustinpublishinggroup.com In mono-ligand complexes, only this compound molecules are coordinated to the metal center. However, due to the steric hindrance from the 2,6-dimethyl groups, the formation of homoleptic complexes with a high number of ligands, such as [M(L)6], is rare. wikipedia.org More commonly, it participates in the formation of mixed-ligand complexes, where other ligands are also coordinated to the metal ion. wikipedia.orgaustinpublishinggroup.comnih.gov For example, transition metal halides are known to form 1:1 adducts with substituted pyridines. rsc.org The synthesis of such complexes often involves the direct reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.comorientjchem.org

Determination of Coordination Geometries and Nuclearity

The coordination geometry of metal complexes containing this compound is heavily influenced by the steric demands of the ligand. Common geometries observed include tetrahedral and square planar for four-coordinate complexes, and octahedral for six-coordinate complexes. wikipedia.orgjscimedcentral.com The steric bulk of the 2,6-dimethyl groups can favor lower coordination numbers and influence the arrangement of ligands around the metal center. For instance, dichloro complexes with four pyridine ligands, [MCl2(py)4]n+, are typically found in a trans configuration. wikipedia.org

The nuclearity of the complexes, referring to the number of metal centers in a single complex molecule, can also be influenced by the ligand. While many complexes are mononuclear, containing a single metal ion, the use of specific ligands and reaction conditions can lead to the formation of polynuclear or cluster complexes. researchgate.netrsc.orgacs.orgucl.ac.ukscholaris.ca The study of these higher nuclearity complexes is an active area of research, as they can exhibit unique magnetic and catalytic properties. researchgate.netrsc.orgacs.org

Interactive Data Table: Properties of this compound and Related Compounds

CompoundFormulaMolar Mass ( g/mol )Key Feature
This compoundC10H15N149.23Sterically hindered, increased basicity
PyridineC5H5N79.10Parent heterocyclic compound
2,6-LutidineC7H9N107.15Sterically hindered due to methyl groups wikipedia.org
2,6-DiisopropylpyridineC11H17N163.26Increased steric bulk and basicity vulcanchem.com

Interactive Data Table: Examples of Transition Metal Complexes with Pyridine-based Ligands

Complex TypeMetal IonsTypical Coordination GeometryReference
[MCl2(py)4]n+Mn(II), Co(II)Octahedral wikipedia.org
[M(py)4]n+Cu+, Ni2+, Ag+Tetrahedral wikipedia.org
[M(py)4]n+Pd2+, Pt2+, Au3+Square Planar wikipedia.org
[Fe10(NO3)7(O)6(OH0.5)2((S)-py-hemi)4((R)-py-hemi)4]Fe(III)Decanuclear Cluster rsc.org
[Co(L1)2(L2)(H2O)]Cl2Co(II)Octahedral (Mixed-Ligand) biointerfaceresearch.com

Influence of this compound on Metal Oxidation States and Spin-States

The ligand this compound, a derivative of 2,6-lutidine, plays a significant role in modulating the electronic properties of metal centers in coordination complexes, particularly their oxidation states and spin-states. This influence stems from a combination of steric and electronic effects inherent to its molecular structure.

The primary structural feature is the presence of two methyl groups at the 2 and 6 positions of the pyridine ring. These groups create substantial steric hindrance around the nitrogen donor atom. acs.org This steric bulk can restrict the number of ligands that can coordinate to a metal center and can enforce specific, often distorted, coordination geometries. For first-row transition metals like iron(II), which can exist in either a high-spin (HS) or low-spin (LS) state, the coordination geometry and the ligand field strength are critical determinants of the observed spin state. The elongation of metal-ligand bonds by approximately 0.2 Å (for N-ligands) during a low-spin to high-spin transition in Fe(II) systems means that steric pressure from bulky ligands can destabilize the more compact low-spin state, thus favoring a high-spin configuration. academie-sciences.fr

Conversely, the 4-propyl group exerts a notable electronic effect. As an alkyl group, it is electron-donating, increasing the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom compared to unsubstituted pyridine or 2,6-lutidine. This enhanced donor strength increases the ligand field strength, which tends to favor the stabilization of low-spin states and potentially higher oxidation states of the metal.

The interplay between these steric and electronic factors is crucial. In iron(II) complexes, for example, the balance between the steric preference for a high-spin state and the electronic preference for a low-spin state can lead to spin-crossover (SCO) behavior, where the complex can switch between spin states in response to external stimuli like temperature or pressure. nih.govwhiterose.ac.uk Studies on related 2,6-bis(pyrazolyl)pyridine ligands show that subtle modifications of substituents can tune the critical temperature and cooperativity of these spin transitions. nih.gov For instance, in complexes of the type [Fe(L)₂]²⁺, where L is a tridentate ligand containing a central pyridine ring, the steric environment created by the ligands is a key factor in determining whether the complex is high-spin, low-spin, or exhibits SCO. whiterose.ac.uk Therefore, this compound is a ligand that can be used to finely tune the spin-state properties of metal complexes, with the potential to stabilize specific spin states or to facilitate spin-crossover phenomena.

Table 1: Predicted Influence of Ligand Substitution on Iron(II) Spin-State

Ligand Steric Hindrance Electronic Effect Predicted Fe(II) Spin-State Tendency
Pyridine Low Neutral Context-dependent
2,6-Lutidine High Weakly donating Favors High-Spin (due to sterics)
4-Propylpyridine (B73792) Low Moderately donating Favors Low-Spin (due to electronics)
This compound High Moderately donating Balanced effects, potential for Spin-Crossover (SCO)

Advanced Bonding Analysis and Intermolecular Interactions

Theoretical Calculations of Metal-Ligand Binding Energies

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the strength of the interaction between a metal ion and a ligand like this compound. acs.orgrsc.org The metal-ligand binding energy is a critical parameter that reflects the stability of the coordination complex. This energy can be computationally dissected into several components, including electrostatic attraction, orbital (covalent) interactions, and Pauli repulsion.

For this compound, the binding energy to a given metal center is governed by:

Electronic Contribution: The electron-donating 4-propyl group enhances the ligand's basicity and σ-donor capability, leading to a stronger covalent interaction with the metal's acceptor orbitals. This factor would predict a higher binding energy compared to 2,6-lutidine.

DFT calculations on related systems, such as cobalt complexes with tetra(pyrazolyl)lutidine derivatives, have been used to determine bond dissociation free energies, providing quantitative insight into complex stability. marquette.edu Similar calculations for a hypothetical [M(this compound)Cl₂] complex would allow for a precise evaluation of these competing effects. The calculations would typically involve geometry optimization of the complex and the free ligand, followed by a calculation of the energy difference.

Table 2: Hypothetical DFT-Calculated Binding Energies for Pyridine Ligands to a Generic M(II) Center

Ligand Key Feature Expected Trend in Binding Energy (kcal/mol) Rationale
Pyridine Baseline -50 Reference value
2,6-Lutidine Steric Hindrance -45 Steric repulsion from 2,6-Me groups outweighs electronic donation, weakening the bond.
4-Propylpyridine Electronic Donation -55 Electron-donating propyl group increases basicity and bond strength.
This compound Combined Effects -48 Strong electronic donation from the 4-propyl group is counteracted by significant steric hindrance from the 2,6-Me groups.

Note: Values are illustrative to demonstrate expected chemical trends.

Investigation of Weak Interactions within Coordination Compounds (e.g., hydrogen bonding, π-π stacking)

The crystal packing and supramolecular architecture of coordination compounds containing this compound are directed by a variety of weak, non-covalent interactions. While the primary coordination bonds dictate the molecular structure, these weaker forces determine how the individual complex molecules arrange themselves in the solid state.

Hydrogen Bonding: Although the this compound ligand itself does not possess classical hydrogen bond donors, its nitrogen atom can act as a hydrogen bond acceptor. More significantly, coordination complexes often crystallize with solvent molecules (e.g., water, methanol) or contain co-ligands that have N-H or O-H groups. These groups can form strong hydrogen bonds with anionic ligands (e.g., halides) or other parts of the complex, creating extended networks. researchgate.net In the solid-state structures of related amide-linked pincer complexes, strong hydrogen bonds are observed to be a primary governing feature of the crystal packing. soton.ac.uk

π-π Stacking: The aromatic pyridine ring of the ligand is capable of engaging in π-π stacking interactions. These interactions are common in the crystal structures of metal-pyridine complexes and contribute significantly to their stability. rsc.orgresearchgate.net For this compound, the bulky methyl and propyl groups would influence the geometry of these interactions, likely favoring offset or edge-to-face arrangements rather than a direct face-to-face stacking to minimize steric clashes. Computational tools like Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction Plot (NCIPlot) can be used to analyze and quantify the energetic contribution of these π-stacking motifs. rsc.org

Other Weak Interactions: C-H···π interactions, where a C-H bond from an alkyl group (like the methyl or propyl substituents) interacts with the π-system of an adjacent pyridine ring, are also possible. Furthermore, in certain geometries, short contacts between the ligand's alkyl C-H groups and the metal center itself can be observed, sometimes described as agostic interactions or weak C-H···Metal interactions, which have been identified in related platinum(II)-pyridine complexes. uniss.it

Table 3: Potential Non-Covalent Interactions in [M(2,6-Me₂-4-Pr-Py)Xₙ] Complexes

Interaction Type Participating Groups Influencing Factors
Hydrogen Bonding Co-ligand/Solvent (donor) & Ligand-N/Anion-X (acceptor) Presence of H-bond donors in the crystal lattice.
π-π Stacking Pyridine Ring ↔ Pyridine Ring Steric hindrance from substituents favoring offset geometries.
C-H···π Alkyl C-H ↔ Pyridine Ring Geometry of crystal packing.
C-H···Anion Alkyl C-H ↔ Halide/Anion Proximity and orientation of anions and alkyl groups.
C-H···Metal α-C-H of substituent ↔ Metal Center Specific coordination geometries that allow close contact. uniss.it

Table of Compound Names

Abbreviation / Trivial Name Systematic Name
2,6-Lutidine 2,6-Dimethylpyridine (B142122)
Pyridine Pyridine
4-Propylpyridine 4-Propylpyridine
This compound This compound
QTAIM Quantum Theory of Atoms-in-Molecules
NCIPlot Noncovalent Interaction Plot
DFT Density Functional Theory

Applications of 2,6 Dimethyl 4 Propylpyridine Derived Complexes in Catalysis

Design Principles for Catalytic Systems Incorporating 2,6-Dimethyl-4-propylpyridine

The performance of a homogeneous catalyst can be finely tuned by modifying the structure of its ligands. nih.govresearchgate.net For pyridine-based ligands like this compound, tuning can be achieved by altering the substituents on the pyridine (B92270) ring. The interplay between steric and electronic effects is a central theme in ligand design. researchgate.netresearchgate.net

The 2,6-dimethyl substitution provides a significant level of steric hindrance, which can be modulated by changing the size of these alkyl groups. researchgate.net This steric pressure can enforce specific geometries on the metal complex, influencing which substrates can access the catalytic site and the stereochemistry of the resulting products. acs.org

The electronic properties of the ligand are primarily influenced by the substituent at the 4-position. The propyl group in this compound is an electron-donating group, which increases the electron density on the pyridine nitrogen and, consequently, on the coordinated metal center. This increased electron density can enhance the reactivity of the metal in certain catalytic steps, such as oxidative addition in cross-coupling reactions. nih.gov By systematically varying the electronic nature of the para-substituent (e.g., from electron-donating to electron-withdrawing), the reactivity and selectivity of the catalytic system can be optimized for a specific transformation.

Interactive Data Table: Comparison of Pyridine Ligands in Catalysis

Below is a conceptual data table illustrating how variations in pyridine ligand structure can influence catalytic outcomes. Note that the data for this compound is inferred based on established principles, as specific comparative studies were not found in the search results.

LigandCatalyst SystemReaction TypeKey ObservationReference
PyridinePd(OAc)₂C-H AlkenylationInhibited the reaction rsc.org
2,6-LutidinePd(OAc)₂C-H AlkenylationInhibited the reaction rsc.org
2,6-Di-tert-butylpyridinePd(OAc)₂C-H AlkenylationSignificantly increased reactivity rsc.org
This compoundGeneric Palladium CatalystCross-CouplingExpected to promote reaction due to steric hindrance and electron-donating nature nih.govnih.gov
Pyridine DerivativesMethyltrioxorhenium (MTO)EpoxidationModulates catalyst activity and stability researchgate.net

Investigation of Catalyst Stability and Turnover Frequencies

The stability of a catalyst and its ability to perform a high number of catalytic cycles, quantified by turnover numbers (TON) and turnover frequencies (TOF), are critical parameters for its practical application. These metrics dictate the economic viability and environmental impact of a catalytic process. For complexes derived from this compound, understanding their stability under various reaction conditions and their catalytic lifetime is an area of active research.

While specific data on the catalyst stability and turnover frequencies for complexes derived directly from this compound are not extensively documented in the currently available literature, general principles of catalyst stability can be applied. For instance, the steric bulk provided by the two methyl groups at the 2 and 6 positions of the pyridine ring can play a significant role in protecting the metal center from deactivating reactions, potentially leading to enhanced catalyst stability. This steric hindrance can prevent the aggregation of the catalyst into inactive species and can also limit side reactions that might lead to catalyst decomposition.

In the broader context of pyridine-based ligands, research has shown that the electronic and steric properties of the substituents on the pyridine ring can be fine-tuned to optimize both catalytic activity and stability. For example, in palladium-catalyzed C-H functionalization reactions, the design of the ligand is crucial for achieving high turnover numbers and extending the catalyst's lifetime. nih.gov Similarly, in the field of olefin polymerization, the substitution pattern on 2,6-bis(imino)pyridyl Schiff base ligands complexed to iron(II) or cobalt(II) ions has been shown to dramatically affect catalytic activities, with sterically protected active sites leading to higher performance. core.ac.uk

Furthermore, studies on related catalytic systems provide insights into the methodologies used to assess catalyst stability and turnover. For instance, in ethene oligomerization catalyzed by nickel and palladium complexes of pyridine-phosphine ligands, turnover frequencies have been measured to evaluate catalyst performance. researchgate.net For some palladium-based photoredox catalysts, turnover numbers and frequencies have been shown to be significantly higher when the catalytic species are incorporated into a metal-organic framework, highlighting the importance of the catalyst's environment on its stability and efficiency. nih.gov

Future research in this area would benefit from detailed kinetic studies on well-defined this compound metal complexes. Such studies would involve monitoring the reaction progress over time, identifying any changes in the catalyst structure through spectroscopic techniques, and quantifying the turnover numbers and frequencies under various conditions. This would allow for a comprehensive understanding of the factors governing the stability and activity of these catalysts and would pave the way for their rational design and application in a wider range of catalytic transformations.

Advanced Characterization and Computational Methodologies

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of molecular structures and properties. For substituted pyridines like 2,6-Dimethyl-4-propylpyridine, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provide invaluable data.

NMR spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of atoms within a molecule.

High-resolution ¹H and ¹³C NMR are fundamental for the structural elucidation of organic compounds. The chemical shifts, signal multiplicities, and coupling constants provide a complete picture of the carbon and proton framework. While specific spectral data for this compound is not detailed in the provided search results, the analysis of closely related derivatives, such as diethyl this compound-3,5-dicarboxylate, demonstrates the application of these techniques. rsc.orgcore.ac.ukrsc.org The characteristic signals for the propyl and methyl groups on the pyridine (B92270) ring are readily assigned. rsc.org

For instance, the ¹³C NMR data for diethyl this compound-3,5-dicarboxylate shows distinct signals for each carbon atom in the molecule, allowing for unambiguous structural confirmation. rsc.org

Table 1: ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Diethyl this compound-3,5-dicarboxylate Data reported from a study using a 600 MHz spectrometer in Chloroform-d. rsc.org

Furthermore, NMR is essential for identifying transient species, such as mechanistic intermediates. The formation of borane (B79455) complexes with pyridines, for example, can be monitored using ¹¹B NMR spectroscopy. acs.org In studies of 5-ethyl-2-methylpyridine, a close structural analog of this compound, its borane complex exhibits a characteristic quartet in the ¹¹B NMR spectrum at approximately -13.2 ppm with a B-H coupling constant of 98 Hz. google.comgoogle.com This demonstrates the utility of ¹¹B NMR in characterizing such intermediates.

NMR chemical shifts are highly sensitive to the electronic environment of the nucleus. In substituted pyridines, there is a direct correlation between the chemical shifts of ring carbons and nitrogens and the electron-donating or electron-withdrawing nature of the substituents. cdnsciencepub.commdpi.com Changes in electron density at the ring atoms, induced by substituents, alter the local magnetic field and thus the resonance frequency. cdnsciencepub.comscispace.com

The coordination of the pyridine nitrogen to a metal center dramatically influences the NMR spectrum, providing insight into the electronic structure and geometry of the resulting complex. For example, in paramagnetic oxoiron(IV) complexes, the ¹H NMR signals of the pyridine ligand protons can be shifted by as much as 50 ppm depending on their orientation relative to the Fe=O unit. nsf.gov This large paramagnetic shift is a direct probe of the unpaired electronic spin density at the iron center. nsf.gov Similarly, the formation of complexes with Lewis acids like boron trifluoride results in downfield shifts of ring protons, reflecting the electron-withdrawing effect of the complexed boron atom and providing information on steric and electronic interactions. moreheadstate.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of compounds and elucidating their structure through fragmentation patterns.

When combined with Gas Chromatography (GC), mass spectrometry becomes a highly effective method for separating, identifying, and quantifying individual components within a complex mixture. tdl.orgwiley.com The GC separates volatile compounds based on their boiling points and interactions with the column's stationary phase, after which the MS detector fragments the eluted compounds and records their mass spectra.

Research has successfully used GC-MS to identify this compound in the complex chemical matrix of e-liquids and their vapors. nih.gov This finding highlights the technique's sensitivity and specificity in detecting trace compounds in real-world samples. The identification is achieved by matching the experimental mass spectrum of the analyte to reference spectra in a database like the NIST Mass Spectral Library. tdl.org

Table 2: Identification of this compound by GC-MS Data reported from the analysis of flavored e-liquids. nih.gov

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. It provides exact bond lengths, bond angles, and information about the coordination geometry and intermolecular interactions of a compound's complexes.

While a specific crystal structure for a complex of this compound was not found in the search results, the technique has been extensively applied to complexes of analogous substituted pyridine ligands. For instance, the crystal structure of {2-[2,2-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl-κN)propyl]pyridine}dichloridoiron(II) has been fully characterized. iucr.orgresearchgate.net Such an analysis reveals a distorted tetrahedral geometry around the Fe(II) center, constrained by the coordinating ligand. iucr.orgresearchgate.net The data obtained from such an experiment includes the crystal system, space group, unit cell dimensions, and precise atomic coordinates, which together define the molecular structure.

Table 3: Illustrative Crystallographic Data for an Iron(II) Complex of a Substituted Pyridine Ligand Data for {2-[2,2-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl-κN)propyl]pyridine}dichloridoiron(II). iucr.orgresearchgate.net

This level of detailed structural information is vital for understanding structure-property relationships and for the rational design of new catalysts and materials based on pyridine ligands.

Mass Spectrometry for Molecular Identification and Analysis in Complex Mixtures

Computational Chemistry and Theoretical Modeling of this compound

Advanced computational methodologies are indispensable for elucidating the molecular characteristics of chemical compounds. For this compound, theoretical modeling provides profound insights into its electronic structure, dynamic behavior, and the relationship between its structure and its physicochemical properties. These computational tools allow for the prediction and analysis of molecular attributes that are often challenging to determine through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine the spatial distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity. For pyridine and its derivatives, DFT has been widely applied to predict geometries, vibrational frequencies, and electronic properties. sci-hub.seacs.org

The electronic properties of this compound are significantly influenced by its substituent groups. The two methyl groups at positions 2 and 6, and the propyl group at position 4, are electron-donating. This electron donation increases the electron density on the pyridine ring and particularly on the nitrogen atom. This enhanced electron density affects the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is raised, while the LUMO energy is less affected, leading to a smaller HOMO-LUMO energy gap compared to unsubstituted pyridine. A smaller energy gap generally implies higher chemical reactivity. scirp.orgirjweb.com

Table 1: Calculated Proton Affinities (PA) for Pyridine and Related Alkylpyridines

Data sourced from computational studies on pyridine derivatives. copernicus.orgsemanticscholar.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of substances, including their interactions in different environments, conformational changes, and transport properties.

For alkylpyridines, MD simulations have been employed to study their behavior in various systems, such as in binary mixtures or at liquid-liquid interfaces. acs.orgresearchgate.netdntb.gov.ua These studies reveal how the alkyl substituents influence the molecule's orientation, distribution, and interactions. For instance, in an oil-water system, the length of the alkyl chain affects the surfactant properties of the pyridine derivative. acs.orgresearchgate.net While unsubstituted pyridine tends to dissolve in the water phase, alkylpyridines like 4-ethylpyridine (B106801) are more surface-active, accumulating at the oil-water interface. acs.orgresearchgate.net The pyridine ring tends to orient parallel to the interfacial plane, with the nitrogen atom preferentially pointing toward the water phase. acs.org

Based on these findings, it can be inferred that this compound would exhibit significant surface activity. The propyl group at the 4-position, being more hydrophobic than an ethyl group, would enhance its tendency to reside at nonpolar/polar interfaces. The two methyl groups at the 2- and 6-positions would sterically influence its interactions with neighboring molecules, affecting the packing and local structure of the fluid. MD simulations of alkyl-pyrene liquids have shown that the substitution pattern of alkyl chains is crucial for the resulting liquid structure and diffusion dynamics. figshare.com Similarly, the specific arrangement of methyl and propyl groups on the pyridine ring of this compound would dictate its local molecular interactions and macroscopic properties in the liquid state.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.net These models are valuable tools in chemistry and toxicology for predicting the characteristics of untested chemicals. mdpi.comnih.gov

Numerous QSAR/QSPR studies have been conducted on pyridine derivatives to predict a wide range of endpoints, including boiling points, solubility, cell permeability, and toxicity. aaai.orgnih.gov These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Include properties like dipole moment, partial atomic charges, and HOMO/LUMO energies, often calculated using methods like DFT. aaai.org

Hydrophobicity descriptors: Commonly represented by the octanol-water partition coefficient (logP), which describes the lipophilicity of the compound.

Steric descriptors: Quantify the bulk and shape of the molecule or its substituents.

For this compound, its structural features would serve as key inputs for such models. The presence and position of the three alkyl groups are critical descriptors. For example, in a QSPR model for the boiling point of pyridines, descriptors related to hydrogen bonding capability and molecular size are significant. aaai.org In a QSAR study on the permeability of substituted pyridines across Caco-2 cell monolayers, a model based on computational descriptors like solvation free energies and polar surface area was developed. nih.gov This study demonstrated that alkyl substitution generally increases permeability relative to more polar substituents. nih.gov Based on the provided rank-order, the combination of methyl and propyl groups on this compound would be expected to confer high permeability. nih.gov

Table 2: Examples of Molecular Descriptor Types Used in QSAR/QSPR Models for Pyridines

This table summarizes general descriptor types used in QSAR/QSPR studies of pyridine derivatives. researchgate.netaaai.orgnih.gov

Future Research Trajectories and Emerging Applications

Development of Novel Synthetic Routes to Complex 2,6-Dimethyl-4-propylpyridine Derivatives

The synthesis of complex derivatives of this compound is a burgeoning area of research, aimed at accessing novel molecular architectures with unique properties. While classical methods like the Hantzsch pyridine (B92270) synthesis provide a foundational approach for creating the core pyridine ring, current efforts are directed towards more sophisticated and efficient methodologies. nih.gov

One promising avenue is the development of multi-component reactions that allow for the one-pot synthesis of highly substituted pyridine derivatives. These methods offer advantages in terms of atom economy and procedural simplicity. For instance, a modified Hantzsch approach involving the condensation of β-keto esters, isobutyraldehyde, and ammonium (B1175870) acetate (B1210297) can yield the dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine.

Recent advancements also highlight the use of mechanochemical synthesis, a solvent-free approach that aligns with the principles of green chemistry. By ball-milling the reactants, it is possible to generate the pyridine core with high yields, eliminating solvent waste and reducing energy consumption.

Furthermore, electrocatalytic hydrogenation has emerged as a sustainable alternative for the synthesis of such compounds. This technique utilizes renewable electricity and water as a proton source, operating under ambient conditions and offering high current efficiency.

Researchers are also exploring the functionalization of the pre-formed this compound scaffold. This includes the introduction of various substituents at the 3 and 5 positions of the pyridine ring, as well as modifications to the propyl group at the 4-position. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule for specific applications.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

MethodDescriptionAdvantages
Modified Hantzsch Synthesis Condensation of β-keto esters, aldehydes, and ammonia (B1221849) derivatives, followed by oxidation.Well-established, versatile for various substitutions.
Mechanochemical Synthesis Solvent-free synthesis using ball-milling of reactants.Environmentally friendly, reduced waste, high yields.
Electrocatalytic Hydrogenation Uses renewable electricity for hydrogenation of pyridine precursors.Sustainable, ambient operating conditions, high efficiency.

Exploration of this compound as a Chiral Ligand in Asymmetric Catalysis

The field of asymmetric catalysis is actively exploring the use of chiral pyridine derivatives as ligands to control the stereoselectivity of chemical reactions. chim.it The development of chiral pyridine units (CPUs) is a significant area of focus, though it presents challenges in balancing reactivity and stereoselectivity. nih.gov

Introducing chirality into the this compound scaffold can be achieved by modifying the propyl group or by introducing chiral substituents at other positions on the pyridine ring. These chiral ligands can then coordinate with transition metals to form catalysts for a variety of asymmetric transformations. A key challenge is that placing chiral elements close to the nitrogen atom to enhance stereoselectivity can also increase steric hindrance, potentially limiting the catalyst's activity. nih.gov

Recent breakthroughs include the rational design of modular and tunable CPUs that overcome this paradox. By creating rigid, fused-ring frameworks with tunable side walls, researchers can minimize local steric hindrance while adjusting the peripheral environment to achieve both high reactivity and excellent stereoselectivity. nih.gov

These novel chiral pyridine-based ligands have shown great promise in several mechanistically diverse transition-metal-catalyzed reactions, including nickel-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation. nih.gov The versatility of the pyridine scaffold allows for the straightforward assembly of different chelating ligands, paving the way for the development of new catalytic asymmetric reactions. nih.gov

Table 2: Applications of Chiral Pyridine Ligands in Asymmetric Catalysis

Reaction TypeMetal CatalystRole of Chiral Pyridine Ligand
Reductive Addition NickelEnantioselective control in the formation of new carbon-carbon bonds. nih.gov
Ullmann Coupling NickelHigh enantioselectivity in the coupling of aryl halides. nih.gov
Carboxylation NickelEnantioselective incorporation of CO2 into organic molecules. nih.gov
C-H Borylation IridiumHigh enantioselectivity in the functionalization of C-H bonds. nih.gov

Integration of this compound Motifs into Functional Materials

The unique structural and electronic properties of the this compound motif make it an attractive building block for the construction of advanced functional materials, such as supramolecular assemblies and metal-organic frameworks (MOFs).

Supramolecular Assemblies:

The pyridine nitrogen atom of this compound can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces for the formation of well-ordered supramolecular structures. By incorporating functional groups onto the pyridine ring, it is possible to program the self-assembly process to create complex architectures with desired properties. For instance, pyridine-based units can be involved in the 'polyanion–π' binding interactions, which are crucial for the construction of crystal supramolecular lattices. rsc.org

Metal-Organic Frameworks (MOFs):

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The judicious choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. researchgate.net Pyridine derivatives, including those related to this compound, can serve as versatile ligands in the synthesis of MOFs. rsc.orgnih.gov

The nitrogen atom of the pyridine ring can coordinate to metal centers, while the rest of the molecule can be functionalized to control the pore size, shape, and chemical environment of the MOF. This tunability is essential for applications in gas storage, separation, and catalysis. For example, the introduction of pyridine ligands can lead to the structural reconfiguration of MOFs, transforming a 3D structure into a 2D one, thereby exposing more active metal sites for catalysis. rsc.org

The integration of this compound motifs into these materials is an active area of research with the potential to yield new materials with tailored functionalities for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for 2,6-dimethyl-4-propylpyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation or cross-coupling reactions. For example, a modified Mitsunobu reaction (used for terpyridine derivatives) can introduce substituents at the 4-position of pyridine . Key parameters include:

  • Catalyst selection: Palladium-based catalysts improve coupling efficiency.
  • Temperature control: Reactions often require 80–120°C to avoid side products.
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . Yield improvements (up to 70–85%) are achievable by adjusting stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • 1^1H-NMR : Identifies methyl (δ 2.1–2.3 ppm) and propyl groups (δ 0.9–1.7 ppm) .
  • IR spectroscopy : Confirms C-H stretching (2900–3100 cm1^{-1}) and pyridine ring vibrations (1600 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (m/z ~165) and fragmentation patterns validate purity . Cross-referencing with X-ray crystallography (for crystalline derivatives) resolves ambiguities in substituent positioning .

Q. How should researchers handle safety concerns given limited toxicity data for pyridine derivatives?

Methodological Answer: Adopt precautionary protocols:

  • Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental release .
  • Emergency measures : For spills, use inert adsorbents (e.g., vermiculite) and avoid dry sweeping to minimize dust . Chronic toxicity studies are recommended due to data gaps in ecological persistence and bioaccumulation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level:

  • Calculate HOMO-LUMO gaps to assess reactivity (e.g., ~4.2 eV for similar pyridines) .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites . Validate results with experimental UV-Vis spectra (absorption peaks ~270 nm) . Such models guide applications in catalysis or optoelectronic materials by correlating structure with function .

Q. What strategies resolve contradictions in reported synthetic yields for pyridine derivatives?

Methodological Answer: Systematic analysis includes:

  • Replication : Reproduce methods under controlled conditions (e.g., inert atmosphere, purity of reagents) .
  • Byproduct identification : Use GC-MS to detect intermediates (e.g., unreacted propyl halides) affecting yield .
  • Statistical optimization : Apply factorial design to isolate critical variables (e.g., temperature vs. catalyst loading) . Discrepancies often arise from unaccounted hydrolysis or oxidation side reactions .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer: Propose tiered testing:

  • Acute toxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) .
  • Degradation studies : Monitor hydrolysis (pH 4–9) and photolysis (UV exposure) to estimate environmental half-life .
  • QSAR modeling : Predict bioaccumulation potential using logP values (estimated ~2.5 for this compound) . Preliminary data can prioritize further experimental validation .

Q. What role do substituent positions play in modulating the ligand properties of pyridine derivatives?

Methodological Answer: Substituent effects are critical for coordination chemistry:

  • Steric effects : 2,6-Dimethyl groups hinder metal-ligand binding, favoring monodentate over polydentate coordination .
  • Electronic effects : The propyl group at the 4-position donates electron density via inductive effects, altering redox potentials . Compare with analogs like 2,6-distyrylpyridine to isolate steric vs. electronic contributions .

Data Contradiction Analysis

Q. How to interpret conflicting data on the stability of this compound under acidic conditions?

Methodological Answer: Stability varies with:

  • Protonation sites : Pyridine N-atom protonation (pH < 3) may degrade the propyl group via β-hydride elimination .
  • Counterion effects : Stability increases with non-nucleophilic acids (e.g., HClO4_4 vs. H2_2SO4_4) . Conduct accelerated stability tests (40°C, 75% RH) with HPLC monitoring to quantify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.